![molecular formula C14H14Cl2FN3 B2438225 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1864061-46-0](/img/structure/B2438225.png)
2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride
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Overview
Description
“2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride” is a synthetic compound with the CAS Number: 1864061-46-0 . It has a molecular weight of 314.19 and a molecular formula of C14H14Cl2FN3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12FN3.2ClH/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 314.19 and a molecular formula of C14H14Cl2FN3 . Unfortunately, other physical and chemical properties such as boiling point and storage temperature are not specified .Scientific Research Applications
Disposition and Metabolism
The compound SB-649868, containing a similar 4-fluorophenyl group, was studied for its metabolism and disposition in humans. It's primarily metabolized through oxidation, with the metabolites primarily excreted via feces. This study highlights the metabolic pathways and disposition of substances with fluorophenyl groups in the human body (Renzulli et al., 2011).
Role in Modulating Feeding Behavior
Research on SB-649868, a compound structurally related to 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine, showed that it could selectively reduce binge eating in rats without affecting standard food pellet intake. This indicates a potential application of similar compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Anti-inflammatory Activities
Compounds with a substituted phenyl structure, similar to 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine, were synthesized and tested for anti-inflammatory activities. Some of these compounds exhibited moderate anti-inflammatory activity, showcasing the potential therapeutic applications of such chemical structures (Tozkoparan et al., 1999).
Imaging Agent for Amyloid Plaques in Alzheimer's Disease
A study on 2-phenylbenzothiazoles with a fluorophenyl group (similar to 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine) explored their potential as imaging agents for amyloid plaques in Alzheimer's disease. These compounds showed promise due to their high binding affinities and favorable characteristics for PET imaging (Serdons et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3.2ClH/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKHMOOVJHKCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride |
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